molecular formula C12H14Cl2O3 B14274477 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol CAS No. 141263-55-0

5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol

Cat. No.: B14274477
CAS No.: 141263-55-0
M. Wt: 277.14 g/mol
InChI Key: CNKBINIRBWYFPD-UHFFFAOYSA-N
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Description

5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol is an organic compound characterized by the presence of a dichlorophenyl group attached to an oxolane ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorophenylacetic acid and oxirane.

    Formation of Intermediate: The 2,4-dichlorophenylacetic acid is first converted to its corresponding ester using an alcohol and an acid catalyst.

    Epoxide Ring Opening: The ester is then reacted with oxirane under basic conditions to form the oxolane ring.

    Hydroxylation: Finally, the oxolane ring is hydroxylated using a suitable oxidizing agent, such as osmium tetroxide, to introduce the diol functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure high selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.

    Reduction: Reduction of the dichlorophenyl group can lead to the formation of the corresponding phenyl derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Osmium tetroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-dione.

    Reduction: Formation of 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol.

    Substitution: Formation of various substituted oxolane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the oxolane ring and diol groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-dione: Similar structure but with a ketone group instead of diol.

    5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-methanol: Similar structure but with a methanol group instead of diol.

    5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-amine: Similar structure but with an amine group instead of diol.

Uniqueness

5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol is unique due to the presence of both the dichlorophenyl group and the oxolane ring with diol functionality

Properties

CAS No.

141263-55-0

Molecular Formula

C12H14Cl2O3

Molecular Weight

277.14 g/mol

IUPAC Name

5-[2-(2,4-dichlorophenyl)ethyl]oxolane-2,3-diol

InChI

InChI=1S/C12H14Cl2O3/c13-8-3-1-7(10(14)5-8)2-4-9-6-11(15)12(16)17-9/h1,3,5,9,11-12,15-16H,2,4,6H2

InChI Key

CNKBINIRBWYFPD-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(C1O)O)CCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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